5-Bromo-3-fluoro-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H3BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-nitrobenzoic acid typically involves multiple steps:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Oxidation: The methyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromo, fluoro, and nitro).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids.
Major Products:
Aminobenzoic acids: from reduction of the nitro group.
Biaryl compounds: from coupling reactions
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Serves as a building block for the synthesis of potential therapeutic agents.
Industry:
Agrochemicals: Used in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzoic acid is primarily related to its functional groups:
Nitro Group: Acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Bromo and Fluoro Groups: Influence the reactivity and stability of the compound in various chemical reactions.
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 5-Fluoro-2-nitrobenzoic acid
- 3-Fluoro-2-nitrobenzoic acid
Comparison:
- Reactivity: The presence of different substituents (bromo, fluoro, nitro) affects the reactivity and selectivity in chemical reactions.
- Applications: While all these compounds are used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and stability .
Properties
Molecular Formula |
C7H3BrFNO4 |
---|---|
Molecular Weight |
264.00 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12) |
InChI Key |
KFAFCTMISBRSAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.